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Compound of Interest

Compound Name: 2-Fluoro-4-nitrophenol

Cat. No.: B1220534 Get Quote

Introduction

2-Fluoro-4-nitrophenol is a versatile aromatic building block crucial in the synthesis of various

heterocyclic compounds.[1][2] Its molecular structure is distinguished by three key functional

groups: a hydroxyl group (-OH), a nitro group (-NO₂), and a fluorine atom (-F) attached to a

benzene ring.[2][3] This unique combination of electron-withdrawing groups (nitro and fluorine)

and an electron-donating group (hydroxyl) imparts specific reactivity, making it a valuable

precursor in medicinal chemistry and material science for constructing complex molecular

architectures.[1][2] The nitro group can be readily reduced to an amine, a key step for

cyclization, while the fluorine atom can act as a leaving group in nucleophilic aromatic

substitution reactions or be retained to modulate the physicochemical properties of the final

product, such as lipophilicity and metabolic stability.[2][3]

This document provides detailed application notes and experimental protocols for the use of 2-
fluoro-4-nitrophenol in the synthesis of pharmaceutically relevant heterocyclic scaffolds,

primarily focusing on benzoxazoles.

Physicochemical Properties of 2-Fluoro-4-nitrophenol

A summary of the key physical and chemical properties of the starting material is presented

below.
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Property Value Reference

CAS Number 403-19-0 [1][3]

Molecular Formula C₆H₄FNO₃ [1][3]

Molecular Weight 157.10 g/mol [3]

Appearance
White to light yellow crystalline

powder
[1][2]

Melting Point 118-122 °C [1]

Boiling Point 281.2 ± 25.0 °C at 760 mmHg [3]

Purity ≥97% [1]

Storage Store at 2 - 8 °C [1]

Application 1: Synthesis of 6-Fluoro-Benzoxazole
Derivatives
The most prominent application of 2-fluoro-4-nitrophenol in heterocyclic chemistry is as a

precursor for 6-fluoro-substituted benzoxazoles. Benzoxazoles are a vital class of heterocyclic

compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-

cancer, and anti-microbial properties.[4][5] The synthesis involves a two-step sequence:

reduction of the nitro group to an amine, followed by condensation and cyclization with a one-

carbon synthon (e.g., an aldehyde, carboxylic acid, or orthoester).

Reaction Pathway

The general synthetic pathway involves the initial reduction of 2-fluoro-4-nitrophenol to form

the key intermediate, 4-amino-3-fluorophenol. This intermediate is then cyclized to form the

benzoxazole ring.
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Caption: General pathway for benzoxazole synthesis.
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Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-fluorobenzoxazole

This protocol details a representative two-step synthesis of a 2-aryl-6-fluorobenzoxazole

derivative starting from 2-fluoro-4-nitrophenol.

Step A: Synthesis of 4-Amino-3-fluorophenol (Intermediate)

This step involves the reduction of the nitro group. Catalytic hydrogenation is a clean and

efficient method.

Materials:

2-Fluoro-4-nitrophenol (1.57 g, 10 mmol)

Palladium on carbon (10% Pd, 100 mg)

Methanol (50 mL)

Hydrogen gas (H₂) balloon

Procedure:

Add 2-fluoro-4-nitrophenol and methanol to a 100 mL round-bottom flask equipped with

a magnetic stir bar.

Carefully add the 10% Pd/C catalyst to the solution.

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon.

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is completely consumed.

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.
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Wash the Celite pad with a small amount of methanol.

Concentrate the filtrate under reduced pressure to yield crude 4-amino-3-fluorophenol,

which can often be used in the next step without further purification.

Step B: Synthesis of 6-Fluoro-2-phenylbenzoxazole

This step involves the condensation of the aminophenol intermediate with an aldehyde,

followed by oxidative cyclization.[6]

Materials:

Crude 4-amino-3-fluorophenol (from Step A, approx. 10 mmol)

Benzaldehyde (1.06 g, 10 mmol)

Dimethyl Sulfoxide (DMSO) (30 mL)

Potassium carbonate (K₂CO₃) (1.38 g, 10 mmol)

Procedure:

Combine the crude 4-amino-3-fluorophenol, benzaldehyde, and potassium carbonate in a

100 mL round-bottom flask.

Add DMSO and stir the mixture at 120 °C for 8-12 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of

ice-cold water.

A precipitate will form. Collect the solid by vacuum filtration.

Wash the solid with water and then with a small amount of cold ethanol.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to

obtain pure 6-fluoro-2-phenylbenzoxazole.
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Summary of Representative Benzoxazole Synthesis

Starting Material Reagent (Step B)
Heterocyclic
Product

Typical Yield

2-Fluoro-4-nitrophenol Benzaldehyde
6-Fluoro-2-

phenylbenzoxazole
75-85% (over 2 steps)

2-Fluoro-4-nitrophenol
4-

Chlorobenzaldehyde

2-(4-Chlorophenyl)-6-

fluorobenzoxazole
70-80% (over 2 steps)

2-Fluoro-4-nitrophenol Phenylacetic Acid
2-Benzyl-6-

fluorobenzoxazole
65-75% (over 2 steps)

Note: Yields are illustrative and can vary based on reaction scale and optimization.

Potential Application: Multi-step Synthesis of
Fluoro-Substituted Quinolines
While not a direct application, 2-fluoro-4-nitrophenol can serve as a starting material in a

multi-step sequence to generate precursors for quinoline synthesis, such as the Knorr or

Combes reactions which typically start from anilines.[7][8][9] This would involve converting the

phenol group into a different functionality.

Logical Workflow for Potential Quinoline Synthesis

A hypothetical pathway could involve protecting the phenol, reducing the nitro group,

performing a quinoline-forming reaction, and finally deprotecting the hydroxyl group if desired.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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